Ethyl 7-bromobenzo[d]thiazole-2-carboxylate
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Overview
Description
Ethyl 7-bromobenzo[d]thiazole-2-carboxylate is a chemical compound that belongs to the class of benzo[d]thiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry research. The structure of this compound includes a bromine atom at the 7th position of the benzo[d]thiazole ring and an ethyl ester group at the 2nd position of the carboxylate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-bromobenzo[d]thiazole-2-carboxylate typically involves the bromination of benzo[d]thiazole followed by esterification. One common method includes the reaction of 2-aminothiophenol with ethyl glyoxylate in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS). The reaction is usually carried out in an organic solvent like dichloromethane or chloroform under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-bromobenzo[d]thiazole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiazolidines.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and alkylamines are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) facilitate ester hydrolysis.
Major Products
Substitution Products: Various substituted benzo[d]thiazole derivatives.
Oxidation Products: Sulfoxides and sulfones.
Hydrolysis Products: 7-bromobenzo[d]thiazole-2-carboxylic acid.
Scientific Research Applications
Ethyl 7-bromobenzo[d]thiazole-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential drug candidates with antimicrobial, antifungal, and anticancer properties.
Biological Studies: Investigated for its role in inhibiting specific enzymes and pathways in biological systems.
Material Science: Utilized in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of ethyl 7-bromobenzo[d]thiazole-2-carboxylate involves its interaction with specific molecular targets. The bromine atom and the thiazole ring play crucial roles in binding to active sites of enzymes or receptors. This binding can inhibit enzyme activity or modulate receptor functions, leading to various biological effects. The compound may also interfere with cellular pathways, affecting processes such as cell proliferation and apoptosis .
Comparison with Similar Compounds
Ethyl 7-bromobenzo[d]thiazole-2-carboxylate can be compared with other benzo[d]thiazole derivatives such as:
- Ethyl 2-bromobenzo[d]thiazole-7-carboxylate
- 7-bromobenzo[d]thiazole-2-carboxylic acid
- 2-aminobenzo[d]thiazole
Uniqueness
The unique positioning of the bromine atom at the 7th position and the ethyl ester group at the 2nd position of the carboxylate group distinguishes this compound from other similar compounds. This specific structure imparts distinct chemical reactivity and biological activity, making it valuable for targeted research applications .
Biological Activity
Ethyl 7-bromobenzo[d]thiazole-2-carboxylate is a compound with significant potential in medicinal chemistry, particularly due to its biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a benzothiazole core with a bromine substituent and an ethyl carboxylate group. The molecular structure contributes to its diverse biological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
The mechanism of action for this compound involves:
- Enzyme Interaction : The compound interacts with various enzymes, potentially inhibiting their activity through binding at active sites. The bromine atom enhances binding affinity via halogen bonding, while the thiazole ring can form hydrogen bonds and π-π interactions with target proteins .
- Cellular Pathway Disruption : It may disrupt critical cellular pathways involved in disease progression, making it a candidate for therapeutic applications against various conditions .
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against several pathogens. Research indicates:
- Inhibition of Bacterial Growth : Studies have shown that this compound exhibits significant inhibitory effects against Gram-positive and Gram-negative bacteria. For example, it demonstrated activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 0.5 to 5 μg/mL .
Pathogen | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 1.0 |
Escherichia coli | 2.0 |
Pseudomonas aeruginosa | 3.0 |
Anticancer Activity
The compound has also been studied for its anticancer properties:
- Cell Line Studies : this compound exhibited cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. IC50 values ranged from 5 to 15 μM, indicating moderate potency .
Cancer Cell Line | IC50 (μM) |
---|---|
MCF-7 | 10 |
A549 | 12 |
Case Studies
- Antimicrobial Efficacy : A study by researchers evaluated the efficacy of this compound against multidrug-resistant strains of bacteria. The compound not only inhibited bacterial growth but also demonstrated synergistic effects when combined with conventional antibiotics, enhancing their effectiveness .
- Anticancer Potential : In vitro studies showed that the compound induced apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. This suggests a mechanism involving both intrinsic and extrinsic apoptotic pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity:
Properties
IUPAC Name |
ethyl 7-bromo-1,3-benzothiazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2S/c1-2-14-10(13)9-12-7-5-3-4-6(11)8(7)15-9/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCIKLLQRVIERU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(S1)C(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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